(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one
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Overview
Description
(1S,5R)-3-azabicyclo[310]hexan-2-one is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (1S,5R)-3-azabicyclo[3.1.0]hexan-2-one involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is performed on a gram scale and provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers can be easily isolated by chromatography on silica gel.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed cyclopropanation method mentioned above is scalable and practical for industrial applications. This method’s efficiency and high yield make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary widely based on the specific reaction conditions. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield different amines or alcohols.
Scientific Research Applications
(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Mechanism of Action
The mechanism by which (1S,5R)-3-azabicyclo[3.1.0]hexan-2-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure but with different ring sizes and nitrogen positioning.
3-azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds combine a bicyclic structure with a spiro-fused pyrimidine ring, offering unique chemical properties.
(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-2-one: This is a methylated derivative of (1S,5R)-3-azabicyclo[3.1.0]hexan-2-one, which can exhibit different reactivity and biological activity.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration allows for high specificity in binding interactions and makes it a versatile scaffold for various applications in chemistry and biology.
Properties
IUPAC Name |
(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7)/t3-,4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLMVJUFZYQPEP-IMJSIDKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1C(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154001-70-4 |
Source
|
Record name | rac-(1R,5S)-3-azabicyclo[3.1.0]hexan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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